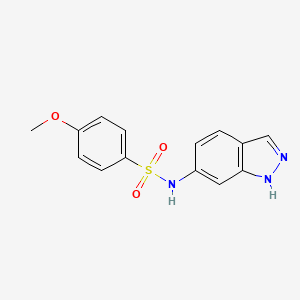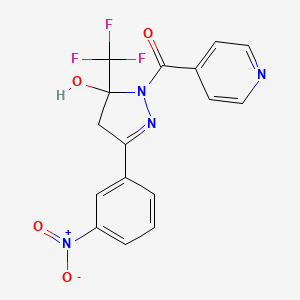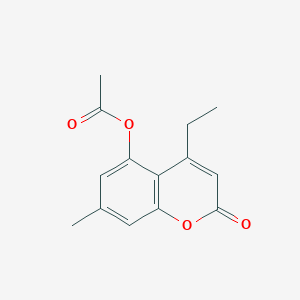![molecular formula C16H18O3 B5116421 9-isopropoxy-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5116421.png)
9-isopropoxy-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-isopropoxy-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one, also known as ICC, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic properties. ICC belongs to the class of chromenone derivatives and has been found to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. In
Mecanismo De Acción
The mechanism of action of 9-isopropoxy-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is not fully understood, but it is believed to involve the modulation of various signaling pathways. This compound has been found to inhibit the activation of NF-κB and MAPK signaling pathways, which are involved in the regulation of inflammation and cell proliferation. This compound has also been shown to activate the Nrf2-ARE signaling pathway, which plays a crucial role in the cellular defense against oxidative stress and inflammation.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α, IL-6, and IL-1β, in various cell types. This compound has also been found to inhibit the expression of COX-2 and iNOS, which are involved in the production of pro-inflammatory mediators. Furthermore, this compound has been shown to reduce the levels of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes, such as SOD and CAT, in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 9-isopropoxy-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is its broad range of biological activities, which makes it a promising candidate for the development of novel therapeutic agents. This compound is also relatively easy to synthesize, and its purity can be improved through recrystallization. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in vivo. Furthermore, this compound has not been extensively studied in vivo, and its pharmacokinetic properties are not well understood.
Direcciones Futuras
There are several future directions for the study of 9-isopropoxy-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one. One potential area of research is the development of novel this compound derivatives with improved solubility and pharmacokinetic properties. Furthermore, the in vivo efficacy and safety of this compound should be further investigated in animal models. Another area of research is the exploration of the potential synergistic effects of this compound with other therapeutic agents. Finally, the mechanism of action of this compound should be further elucidated to better understand its therapeutic potential.
Métodos De Síntesis
The synthesis of 9-isopropoxy-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one involves a multi-step process that includes the reaction of 2-hydroxyacetophenone with isopropyl bromide to form 1-(2-hydroxyphenyl)-2-propanone. This intermediate is then reacted with cyclopentanone in the presence of sodium ethoxide to form this compound. The yield of this compound obtained from this method is around 60%, and the purity of the compound can be further improved through recrystallization.
Aplicaciones Científicas De Investigación
9-isopropoxy-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one has been extensively studied for its potential therapeutic properties. It has been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and mediators. This compound has also been shown to have anti-cancer properties by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. Furthermore, this compound has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. These properties make this compound a promising candidate for the development of novel therapeutic agents for various diseases.
Propiedades
IUPAC Name |
7-methyl-9-propan-2-yloxy-2,3-dihydro-1H-cyclopenta[c]chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O3/c1-9(2)18-13-7-10(3)8-14-15(13)11-5-4-6-12(11)16(17)19-14/h7-9H,4-6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWLFFYXAPABTIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C3=C(CCC3)C(=O)O2)C(=C1)OC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-4-methyl-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B5116342.png)
![(3aS*,5S*,9aS*)-5-(5-isobutyl-1H-pyrazol-3-yl)-2-(2-methylbenzyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5116348.png)
![4-chloro-N-{[(2,5-dichlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5116356.png)
![2-[(2,4-dichlorophenoxy)methyl]-1-(3-phenylpropyl)-1H-benzimidazole](/img/structure/B5116363.png)
![N'-[(5-nitro-2-furyl)methylene]cyclopentanecarbohydrazide](/img/structure/B5116367.png)
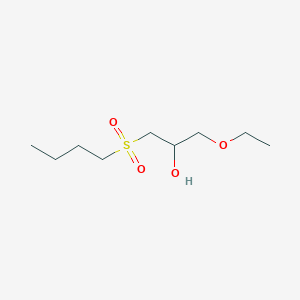
![6-(2-methoxy-1-naphthyl)-3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5116398.png)
![4-acetyl-N-(4-{[(3-methoxy-2-pyrazinyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B5116400.png)
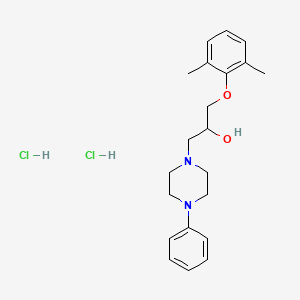
![2-({4-ethyl-5-[(ethylthio)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-1,3-thiazol-2-ylacetamide](/img/structure/B5116404.png)

